(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
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Overview
Description
The compound “(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride” is a complex organic molecule. The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . It is featured in bioactive natural products and drug candidates .
Molecular Structure Analysis
The bicyclo[2.2.1]heptane scaffold is a key structural feature of this compound . It is a privileged molecular structure found in numerous compounds with various functions . The molecules containing this scaffold can be classified into two main groups contingent on whether or not a bridgehead carbon is present .Chemical Reactions Analysis
The synthesis of bicyclo[2.2.1]heptane-1-carboxylates involves a formal [4 + 2] cycloaddition reaction . This reaction is mechanistically distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis . Instead, this reaction is effected through a hydrogen bond catalysis .Scientific Research Applications
Synthesis of Bicyclic Tertiary α-Amino Acids
Research by Strachan et al. (2006) has demonstrated the synthesis of novel bicyclic α-amino acids, including exo and endo-1-azabicyclo[2.2.1]heptane-2-carboxylic acid, for the generation of neuronal nicotinic receptor ligands. This synthesis involves the alkylation of glycine-derived Schiff bases or nitroacetates, followed by acid-induced ring opening and cyclization, highlighting the compound's role in the development of neuroactive drugs Strachan, Whitaker, Miller, & Bhatti, 2006.
Development of Fully Alicyclic Polyimides
Matsumoto (2001) has synthesized fully alicyclic polyimides using 2, 5(6)-Bis(aminomethyl)bicyclo[2.2.1]heptane (BBH) and cycloaliphatic dianhydrides, including bicyclo[2.2.1]heptane derivatives. This research underscores the utility of these compounds in creating materials with desirable thermal and mechanical properties, suitable for advanced material applications Matsumoto, 2001.
Future Directions
properties
IUPAC Name |
(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h4-7H,1-3,9H2,(H,10,11);1H/t4-,5+,6+,7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGHCTZKPYWADE-MBWJBUSCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H]([C@H]2N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride | |
CAS RN |
179462-37-4 |
Source
|
Record name | rac-(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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